molecular formula C7H5ClIN3 B1472190 5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1471262-95-9

5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1472190
CAS No.: 1471262-95-9
M. Wt: 293.49 g/mol
InChI Key: CDUHNONQJCEEMT-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-4-2-3-5(8)10-6(4)7(9)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUHNONQJCEEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)I)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (102 mg, 0.365 mmol) in DMF (3 mL), was added Cs2CO3 (237 mg, 0.73 mmol), MeI (35 μL, 0.55 mmol). The reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with EtOAc and water, the organic phase was dried over MgSO4, filtered, concentrated and purified by silica gel column, eluting by 0-50% EtOAc in hexanes to give the product containing the isomer 5-chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (in about 1.5:1 ratio). LCMS-ESI+: calc'd for C7H5Cl1N3: 293.9 (M+H+); Found: 294.1 (M+H+).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
5-chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

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